molecular formula C19H18BrN5OS B11125214 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

Cat. No.: B11125214
M. Wt: 444.4 g/mol
InChI Key: BWUWXAGATZCFJC-UHFFFAOYSA-N
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Description

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated pyrimidoindazole core and a thiazole-containing side chain, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Bromination: Introduction of the bromine atom into the pyrimidoindazole core.

    Acetylation: Formation of the acetamide group.

    Thiazole Incorporation: Attachment of the thiazole-containing side chain.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
  • 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanol

Uniqueness

Compared to similar compounds, 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide stands out due to its thiazole-containing side chain, which may confer unique biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H18BrN5OS

Molecular Weight

444.4 g/mol

IUPAC Name

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C19H18BrN5OS/c1-11-15(10-17(26)21-6-5-18-22-7-8-27-18)12(2)25-19(23-11)14-4-3-13(20)9-16(14)24-25/h3-4,7-9H,5-6,10H2,1-2H3,(H,21,26)

InChI Key

BWUWXAGATZCFJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCCC4=NC=CS4

Origin of Product

United States

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